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An In-depth Examination of a Selective Androgen Receptor Modulator

Introduction
MK-0773, also known as PF-05314882, is a potent and orally active selective androgen

receptor modulator (SARM) that was investigated for the treatment of sarcopenia, the age-

related loss of muscle mass and function. Developed through a collaboration between Merck

and GTx, Inc., MK-0773 was designed to provide the anabolic benefits of androgens on muscle

and bone while minimizing the undesirable androgenic effects on tissues such as the prostate

and skin. This technical guide provides a comprehensive overview of the discovery and

development history of MK-0773, detailing its mechanism of action, preclinical pharmacology,

and clinical evaluation. The information is intended for researchers, scientists, and drug

development professionals.

Discovery and Rationale
The development of MK-0773 was rooted in the need for an anabolic agent with an improved

safety profile over traditional anabolic-androgenic steroids (AAS). While AAS are effective in

increasing muscle mass and bone density, their clinical use is limited by a range of adverse

effects, including prostate enlargement, acne, and virilization in women. The SARM program

aimed to identify compounds that could dissociate the anabolic and androgenic activities of

androgens.
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The discovery of MK-0773 was guided by a rational drug design strategy based on the

differential transcriptional requirements for androgenic anabolism versus reproductive

physiology.[1][2] Researchers hypothesized that the tissue-selective effects of SARMs could be

achieved by modulating the conformation of the androgen receptor (AR) upon ligand binding,

thereby influencing the recruitment of co-regulatory proteins in a tissue-specific manner.[1][3]

This led to the screening of over 1,000 synthetic AR ligands to identify candidates with a

specific in vitro profile that correlated with anabolic activity in vivo with reduced effects on

reproductive tissues.[1][2]

Chemical Profile
MK-0773 is a 4-azasteroid derivative with the following chemical identity:

Identifier Value

IUPAC Name

(4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-N-

(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-

trimethyl-2-oxo-

2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-

tetradecahydro-1H-indeno[5,4-f]quinoline-7-

carboxamide

CAS Number 606101-58-0

Molecular Formula C27H34FN5O2

Molecular Weight 479.60 g/mol

Preclinical Pharmacology
The preclinical evaluation of MK-0773 involved a series of in vitro and in vivo studies to

characterize its binding affinity, functional activity at the androgen receptor, and its tissue-

selective effects.

In Vitro Characterization
A battery of in vitro assays was employed to determine the pharmacological profile of MK-0773.

The key assays and their results are summarized below.
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Table 1: In Vitro Activity of MK-0773

Assay Description Result Reference

Androgen Receptor

(AR) Binding

Competitive binding

assay using [3H]-

methyltrienolone

(R1881) and rat

prostate cytosol.

IC50 = 6.6 nM [4]

AR Transactivation

(MMTV)

Measures the ability of

the compound to

activate the AR to

drive the expression

of a luciferase reporter

gene under the control

of the MMTV

promoter.

Partial AgonistEC50 =

0.5 nMEmax = ~75%

(relative to DHT)

[5]

GRIP-1 Coactivator

Recruitment

Mammalian two-

hybrid assay to

measure the

recruitment of the

glucocorticoid

receptor-interacting

protein 1 (GRIP-1)

coactivator to the AR.

Low recruitmentEmax

< 15% (relative to

DHT)

[1][2]

AR N-/C-Terminal

Interaction

Mammalian two-

hybrid assay to

assess the ligand-

induced interaction

between the N-

terminal and C-

terminal domains of

the AR.

Low stabilizationEmax

< 7% (relative to DHT)
[1][2]
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IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Emax:

Maximum effect; DHT: Dihydrotestosterone.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the androgen receptor.

Preparation of Cytosol: Rat ventral prostates are homogenized in a buffer to isolate the

cytosol containing the androgen receptors.

Competition Reaction: A constant concentration of a radiolabeled androgen, typically [3H]-

methyltrienolone (R1881), is incubated with the prostate cytosol in the presence of varying

concentrations of the test compound (MK-0773).

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the

unbound radioligand using methods like hydroxylapatite precipitation or filtration.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is calculated by non-linear regression analysis.[6][7]

MMTV Promoter Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor

and induce gene transcription.

Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or PC-3) is transiently co-

transfected with an expression vector for the human androgen receptor and a reporter

plasmid containing the luciferase gene under the control of the androgen-responsive Mouse

Mammary Tumor Virus (MMTV) promoter.[2][8]

Compound Treatment: The transfected cells are treated with varying concentrations of the

test compound (MK-0773) or a reference agonist (e.g., DHT).
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Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor

activation and reporter gene expression.

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell

lysate is measured using a luminometer after the addition of a luciferase substrate.

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein

concentration or co-transfected β-galactosidase). The dose-response curve is plotted to

determine the EC50 and Emax values.[2][9]

GRIP-1 Coactivator Recruitment Assay (Mammalian Two-Hybrid)

This assay assesses the ability of a ligand-bound receptor to recruit transcriptional

coactivators.

Vector Construction: Two fusion protein expression vectors are created: one encoding the

AR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and another

encoding the coactivator (GRIP-1) fused to a transcriptional activation domain (e.g., VP16).

[3][10]

Cell Culture and Transfection: A suitable cell line is co-transfected with the two fusion protein

vectors and a reporter plasmid containing a promoter with binding sites for the DNA-binding

domain (e.g., a GAL4-responsive promoter) driving a reporter gene (e.g., luciferase).

Compound Treatment: The transfected cells are treated with the test compound.

Mechanism: If the compound induces an interaction between the AR-LBD and the

coactivator, the DNA-binding domain and the activation domain are brought into proximity,

leading to the activation of reporter gene expression.

Measurement and Analysis: Reporter gene expression is quantified (e.g., by luciferase

assay) and used to determine the efficacy of coactivator recruitment.[11][12]

AR N-/C-Terminal Interaction Assay (Mammalian Two-Hybrid)

This assay measures the ligand-induced intramolecular interaction between the N-terminal and

C-terminal domains of the AR.
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Vector Construction: Similar to the coactivator recruitment assay, two fusion protein vectors

are constructed: one with the AR N-terminal domain fused to a transcriptional activation

domain and the other with the AR C-terminal LBD fused to a DNA-binding domain.[5]

Transfection and Treatment: Cells are co-transfected with these vectors and a suitable

reporter plasmid. The cells are then treated with the test compound.

Mechanism: An agonist-induced conformational change in the LBD promotes its interaction

with the N-terminal domain, bringing the activation and DNA-binding domains together to

drive reporter gene expression.

Measurement and Analysis: The level of reporter gene expression reflects the strength of the

N/C interaction.[5][13]

In Vivo Preclinical Studies
The tissue-selective effects of MK-0773 were evaluated in rodent models, primarily in

orchidectomized (ORX) male rats and ovariectomized (OVX) female rats. These models are

standard for assessing the androgenic and anabolic activities of test compounds.

Table 2: In Vivo Effects of MK-0773 in Preclinical Models
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Model Tissue Effect
Potency/Effica
cy

Reference

Orchidectomized

(ORX) Rat

Levator Ani

Muscle

(Anabolic)

Increased weight
~80% of DHT

efficacy
[5]

Prostate

(Androgenic)

Minimal increase

in weight

<10% of DHT

effect
[5]

Seminal Vesicles

(Androgenic)

Minimal increase

in weight

~12% of DHT

effect
[5]

Ovariectomized

(OVX) Rat
Bone (Anabolic)

Increased bone

formation rate

Significant

increase
[1][14]

Uterus

(Androgenic)

Minimal increase

in weight

<5% of DHT

effect
[5]

Sebaceous

Glands

(Androgenic)

Reduced effect

on size

~30-50% of DHT

effect
[5]

DHT: Dihydrotestosterone.

Hershberger Assay in Orchidectomized (ORX) Rats

This is a standardized in vivo assay to screen for androgenic and anti-androgenic activity.

Animal Model: Peripubertal male rats are castrated (orchidectomized) and allowed a

recovery period for androgen-dependent tissues to regress.[15][16]

Dosing: The castrated rats are then treated with the test compound (MK-0773) daily for a

specified period (typically 7-10 days). A vehicle control group and a positive control group

(treated with a reference androgen like testosterone propionate or DHT) are included.[1][17]

Tissue Collection: At the end of the treatment period, the animals are euthanized, and key

androgen-dependent tissues are carefully dissected and weighed. These include the ventral
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prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle,

Cowper's glands, and the glans penis.[15][16]

Data Analysis: The weights of the tissues from the treated groups are compared to those of

the vehicle control group. A significant increase in the weight of the levator ani muscle is

indicative of anabolic activity, while increases in the weights of the prostate and seminal

vesicles indicate androgenic activity. The relative anabolic and androgenic potency is

determined by comparing the effects to the reference androgen.[18]

Signaling Pathway and Mechanism of Action
MK-0773 exerts its effects by binding to the androgen receptor, a member of the nuclear

receptor superfamily. The binding of MK-0773 induces a specific conformational change in the

receptor, which dictates its interaction with co-regulatory proteins and subsequent modulation

of gene expression.
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Caption: Mechanism of action of MK-0773.

Clinical Development
Based on its promising preclinical profile, MK-0773 advanced into clinical development for the

treatment of sarcopenia.

Phase IIa Clinical Trial (NCT00529659)
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A key clinical study was a Phase IIa, randomized, double-blind, placebo-controlled trial

designed to evaluate the efficacy and safety of MK-0773 in elderly women with sarcopenia.[19]

[20]

Table 3: Overview of the Phase IIa Clinical Trial of MK-0773 (NCT00529659)

Parameter Details

Objective

To assess the effect of MK-0773 on lean body

mass (LBM) and muscle strength in elderly

women with sarcopenia.

Design
Randomized, double-blind, placebo-controlled,

multicenter, parallel-group study.

Participants
170 women aged ≥ 65 years with sarcopenia

and moderate physical dysfunction.

Intervention

MK-0773 (50 mg twice daily) or placebo for 6

months. All participants also received protein

and vitamin D supplementation.

Primary Endpoints

- Change from baseline in total lean body mass

(LBM) measured by dual-energy X-ray

absorptiometry (DXA).- Change from baseline in

muscle strength (e.g., leg press).

Secondary Endpoints
Physical performance measures (e.g., stair

climb power, gait speed).

Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass

DXA is a standard method for assessing body composition.

Patient Preparation: The patient lies supine on the DXA scanner table. Metallic objects are

removed.

Scanning Procedure: A low-dose X-ray scanner passes over the patient's body. The scanner

emits X-rays at two different energy levels.
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Data Acquisition: The detector measures the amount of X-ray that passes through the body.

The differential absorption of the two X-ray beams allows for the quantification of bone

mineral content, fat mass, and lean soft tissue mass.[21][22]

Analysis: Specialized software is used to analyze the scan data and calculate the total and

regional lean body mass.[23][24]

Muscle Strength Assessment

Various methods are used to quantify muscle strength in clinical trials.

Leg Press: The one-repetition maximum (1-RM) on a leg press machine is a common

measure of lower body strength. The participant performs a single repetition with the

maximum possible weight.

Stair Climb Power: This test measures the power generated while ascending a flight of stairs

as quickly as possible. Power is calculated based on the participant's body weight, the

vertical height of the stairs, and the time taken to ascend.[4][25]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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